(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-(2-oxo-2-thiophen-2-ylethyl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-8(2)14(12(16)9(3)13)7-10(15)11-5-4-6-17-11/h4-6,8-9H,7,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYEZVNUOSQLE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CS1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)C1=CC=CS1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide, also known by its CAS number 1955560-55-0, is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including its molecular characteristics, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C14H22N2O2S
- Molar Mass : 282.40168 g/mol
- Chemical Structure : The compound features a thiophene ring, which is significant for its biological activity.
The biological activity of this compound is primarily linked to its interactions with various protein targets. Research indicates that compounds with similar structures can modulate G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes, including cell signaling and regulation of immune responses .
In Vitro Studies
-
Antiviral Activity : Recent studies suggest that compounds containing thiophene moieties exhibit antiviral properties. For instance, related compounds have shown efficacy against viruses such as hepatitis C virus (HCV) and herpes simplex virus (HSV), indicating potential antiviral applications for this compound .
Virus IC50 Value Hepatitis C Virus 32.2 μM Herpes Simplex Virus 31.9 μM - Protein Interaction Studies : Fragment-based screening has been utilized to identify interactions between this compound and specific proteins, including prostaglandin reductase 2 (PTGR2). Compounds similar to this compound have demonstrated the ability to inhibit PTGR2 with IC50 values significantly lower than previously identified inhibitors .
Case Studies
In a study examining the effects of thiophene-containing compounds on cancer cell lines, it was found that certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells. The implications of these findings suggest that this compound could be further explored as a potential anticancer agent.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide may exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially providing therapeutic benefits for depression .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pain Management
The compound shows promise in pain management applications. Research has indicated that it may act as a selective inhibitor of certain pain pathways, making it a candidate for developing new analgesics .
Anticancer Potential
Preliminary studies have explored the anticancer potential of this compound. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, suggesting a mechanism that warrants further investigation for potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR) Studies
SAR studies have been crucial in optimizing the activity of this compound. Modifications to the thiophene moiety and the isopropyl group have led to enhanced biological activity, highlighting the importance of structural components in determining efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Nitrogen
Key structural analogs differ in the substituents attached to the amide nitrogen or the heterocyclic ring. Below is a comparative analysis:
Table 1: Substituent and Molecular Property Comparison
Key Observations :
- Electronic Effects : Thiophene (sulfur-containing) vs. pyrazine (nitrogen-containing) rings alter electronic properties. Thiophene’s electron-rich nature may enhance π-π interactions in biological systems, whereas pyrazine’s electron-deficient ring could modify solubility .
- Molecular Weight Trends : Substituting isopropyl with cyclopropyl increases molecular weight by ~11 g/mol, which may impact pharmacokinetic properties like membrane permeability .
Physicochemical and Functional Differences
Table 2: Functional Group Impact on Properties
Notes:
Research Implications and Limitations
- Biological Activity: No direct evidence of pharmacological data is provided, but the thiophene moiety is often associated with kinase inhibition or antimicrobial activity in related compounds.
- Commercial Status : Most analogs are discontinued, highlighting possible challenges in scalability or regulatory compliance .
- Knowledge Gaps: Detailed spectroscopic data (e.g., IR, NMR) and thermodynamic properties (melting/boiling points) are absent in the evidence, limiting a full comparative analysis.
Q & A
Q. What are the recommended synthetic routes for (S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves:
- Chiral Pool Strategy : Using (S)-2-aminopropionic acid derivatives as starting materials to retain stereochemistry.
- Amide Coupling : Reacting the amino acid with isopropylamine and a thiophene-containing ketone intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to ensure enantiomeric purity (>99% ee).
Key Validation : Monitor reaction progress via TLC and confirm stereochemistry using polarimetry or X-ray crystallography .
Q. How can the structural identity and purity of this compound be confirmed experimentally?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), amide protons (δ 6.5–7.0 ppm), and isopropyl groups (δ 1.0–1.5 ppm).
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹, amide N–H at ~3300 cm⁻¹).
- Chromatography :
- HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to assess purity.
- X-ray Crystallography : Resolve the crystal structure using SHELX software to confirm absolute configuration .
Advanced Research Questions
Q. What computational methods are suitable for predicting electronic properties and binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. This predicts reactivity and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes or receptors). Parameterize the thiophene moiety for π-π stacking and hydrogen-bonding interactions. Validate with MD simulations (AMBER force field) .
Q. How does the thiophene moiety influence pharmacokinetic properties, and what strategies improve bioavailability?
Methodological Answer:
- Thiophene Effects :
- Lipophilicity : The aromatic ring increases logP (measured via shake-flask method), enhancing membrane permeability but potentially reducing solubility.
- Metabolic Stability : Thiophene may undergo CYP450-mediated oxidation; assess using liver microsome assays.
- Optimization Strategies :
Q. Are there contradictions in reported biological activities of structurally similar propionamides, and how can these be resolved?
Methodological Answer:
- Case Study : Similar compounds show varying anticancer activity (e.g., N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits hepatocarcinoma selectivity but weaker leukemia activity ).
- Resolution Strategies :
- Target-Specific Assays : Use isoform-specific enzymes (e.g., kinase panels) to identify off-target effects.
- In Vivo Validation : Compare pharmacokinetics and tissue distribution in murine models to contextualize in vitro data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
